molecular formula C12H4CaN6O14 B104147 Calcium picrate CAS No. 16824-78-5

Calcium picrate

Cat. No.: B104147
CAS No.: 16824-78-5
M. Wt: 496.27 g/mol
InChI Key: IMPNEEMVYLGDTR-UHFFFAOYSA-L
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Description

Calcium picrate is a chemical compound formed by the reaction of picric acid with calcium. It is a yellow crystalline solid known for its high sensitivity to shock and friction, making it highly explosive. The molecular formula of this compound is ( \text{Ca(C}_6\text{H}_2\text{N}_3\text{O}_7\text{)}_2 ).

Preparation Methods

Calcium picrate can be synthesized through several methods. One common method involves the reaction of picric acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, where picric acid is dissolved in water and then reacted with a calcium source. The resulting this compound precipitates out of the solution and can be collected by filtration and dried .

Industrial production methods may involve the use of more controlled environments and purification steps to ensure the purity and stability of the compound. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and quality of this compound .

Chemical Reactions Analysis

Calcium picrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into less oxidized forms.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Calcium picrate has several scientific research applications:

    Ion-Pair Extraction-Reaction in Microfluidic Devices: It has been studied for its efficiency in separating calcium ions using picric acid as a counter-ion in microfluidic devices.

    Calcium Stable Isotope Geochemistry: this compound plays a role in the geochemistry of calcium isotopes, which are used to trace dietary transitions, bone loss, and other biological processes in vertebrates.

    Opposite Directional Transport of Ions: Research has shown that this compound can influence ion concentration and transport calcium and potassium ions in opposite directions across a membrane.

Mechanism of Action

The mechanism of action of calcium picrate involves its interaction with calcium ions and other molecular targets. This compound can form complexes with various ions and molecules, influencing their transport and concentration. The specific pathways and molecular targets depend on the context in which this compound is used .

Comparison with Similar Compounds

Calcium picrate can be compared with other picrate salts, such as strontium picrate and barium picrate. These compounds share similar chemical properties but differ in their reactivity and stability. For example, strontium picrate and barium picrate may have different sensitivities to shock and friction compared to this compound .

Similar compounds include:

  • Strontium picrate
  • Barium picrate
  • Lead picrate
  • Nickel picrate

Each of these compounds has unique properties and applications, making them suitable for different scientific and industrial uses .

Properties

IUPAC Name

calcium;2,4,6-trinitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H3N3O7.Ca/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPNEEMVYLGDTR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4CaN6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168537
Record name Calcium picrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16824-78-5
Record name Calcium picrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium picrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM PICRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53D441QVT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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